Cas no 82765-18-2 (7H-Pyrido[4,3-c]carbazolium,2,2'-([4,4'-bipiperidine]-1,1'-diyldi-2,1-ethanediyl)bis[10-methoxy-)

7H-Pyrido[4,3-c]carbazolium,2,2'-([4,4'-bipiperidine]-1,1'-diyldi-2,1-ethanediyl)bis[10-methoxy- structure
82765-18-2 structure
Product name:7H-Pyrido[4,3-c]carbazolium,2,2'-([4,4'-bipiperidine]-1,1'-diyldi-2,1-ethanediyl)bis[10-methoxy-
CAS No:82765-18-2
MF:C46H50N6O2+2.2[Cl-]
MW:789.8342
CID:724293
PubChem ID:3119

7H-Pyrido[4,3-c]carbazolium,2,2'-([4,4'-bipiperidine]-1,1'-diyldi-2,1-ethanediyl)bis[10-methoxy- Chemical and Physical Properties

Names and Identifiers

    • 7H-Pyrido[4,3-c]carbazolium,2,2'-([4,4'-bipiperidine]-1,1'-diyldi-2,1-ethanediyl)bis[10-methoxy-
    • ditercalinium
    • UNII-VFS4ZUK33P
    • DTXSID50868314
    • NSC335153
    • 2,2'-([4,4'-Bipiperidine]-1,1'-diyldi-2,1-ethanediyl)bis[10-methoxy-7-pyrido[4,3-c]carbazolium, dichloride
    • Neuro_000207
    • Ditercalinium cation
    • Ditercalinio
    • 2,2'-[[4,4'-Bipiperidine]-1,1'-diyldi(ethane-2,1-diyl)]bis(10-methoxy-7H-pyrido[4,3-c]carbazol-2-ium)
    • CHEMBL1182165
    • 2,2'-(4,4'-bipiperidine-1,1'-diyldiethane-2,1-diyl)bis(10-methoxy-7h-pyrido[4,3-c]carbazol-2-ium)
    • Ditercalinium ion
    • VFS4ZUK33P
    • Q27291812
    • 2,2'-((4,4'-Bipiperidine)-1,1'-diyldi-2,1-ethanediyl)bis(10-methoxy-7H-pyrido(4,3-c)carbazolium)
    • 2,2'-((4,4'-BIPIPERIDINE)-1,1'-DIYLDIETHYLENE)BIS(10-METHOXY-7H-PYRIDO(4,3-C)CARBAZOLIUM)
    • 7H-Pyrido(4,3-c)carbazolium, 2,2'-((4,4'-bipiperidine)-1,1'-diyldi-2,1-ethanediyl)bis(10-methoxy-
    • 10-methoxy-2-[2-[4-[1-[2-(10-methoxy-7H-pyrido[4,3-c]carbazol-2-ium-2-yl)ethyl]-4-piperidyl]-1-piperidyl]ethyl]-7H-pyrido[4,3-c]carbazol-2-ium
    • NSC 335153
    • Ditercalinio [Spanish]
    • 82765-18-2
    • Inchi: InChI=1S/C46H48N6O2/c1-53-35-5-9-41-37(27-35)45-39-29-51(21-15-33(39)3-7-43(45)47-41)25-23-49-17-11-31(12-18-49)32-13-19-50(20-14-32)24-26-52-22-16-34-4-8-44-46(40(34)30-52)38-28-36(54-2)6-10-42(38)48-44/h3-10,15-16,21-22,27-32H,11-14,17-20,23-26H2,1-2H3/p+2
    • InChI Key: NHUWXMNVGMRODJ-UHFFFAOYSA-P
    • SMILES: COC1=CC2=C(C=C1)NC3=C2C4=C(C=C3)C=C[N+](=C4)CCN5CCC(CC5)C6CCN(CC6)CC[N+]7=CC8=C(C=CC9=C8C1=C(N9)C=CC(=C1)OC)C=C7

Computed Properties

  • Exact Mass: 718.399525
  • Monoisotopic Mass: 718.399525
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 54
  • Rotatable Bond Count: 9
  • Complexity: 1130
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 64.3
  • XLogP3: 8.5

Recommend Articles

Recommended suppliers
Enjia Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Enjia Trading Co., Ltd
Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
钜澜化工科技(青岛)有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
钜澜化工科技(青岛)有限公司
Shanghai Xinsi New Materials Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Xinsi New Materials Co., Ltd
PRIBOLAB PTE.LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
PRIBOLAB PTE.LTD